

In vitro activity of Plazomicin against Enterobacteriaceae

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Compound Name: *Plazomicin*

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An In-Depth Technical Guide on the In Vitro Activity of **Plazomicin** Against Enterobacteriaceae

Introduction

Plazomicin is a next-generation, semi-synthetic aminoglycoside antibiotic engineered from sisomicin.[1][2] It was developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae.[3] Its structural modifications provide stability against many common aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance to older aminoglycosides.[4][5] **Plazomicin** exhibits concentration-dependent bactericidal activity by inhibiting bacterial protein synthesis.[5][6]

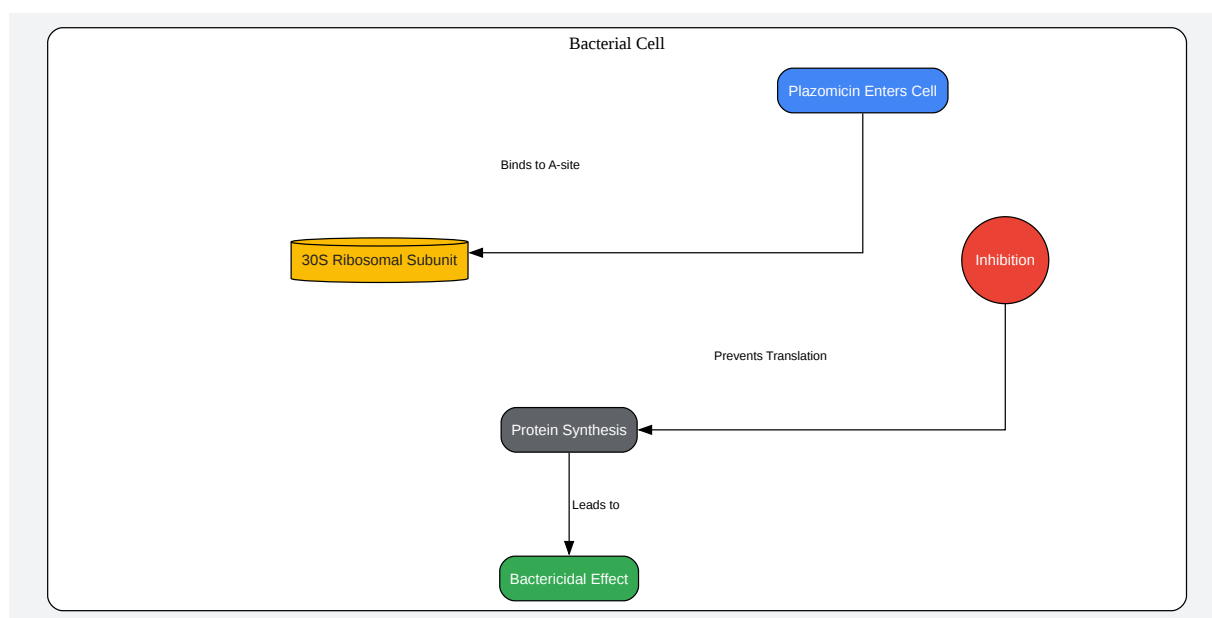
In June 2018, the U.S. Food and Drug Administration (FDA) approved **plazomicin** (Zemdri™) for the treatment of adults with complicated urinary tract infections (cUTIs), including pyelonephritis, caused by susceptible Enterobacteriaceae such as *Escherichia coli*, *Klebsiella pneumoniae*, *Proteus mirabilis*, and *Enterobacter cloacae*. [4][7][8][9] The approval specifically highlights its utility for patients with limited or no alternative treatment options, underscoring its role in combating infections caused by pathogens like carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae.[7][9]

This guide provides a comprehensive overview of the in vitro activity of **plazomicin** against a broad range of Enterobacteriaceae isolates, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and resistance pathways.

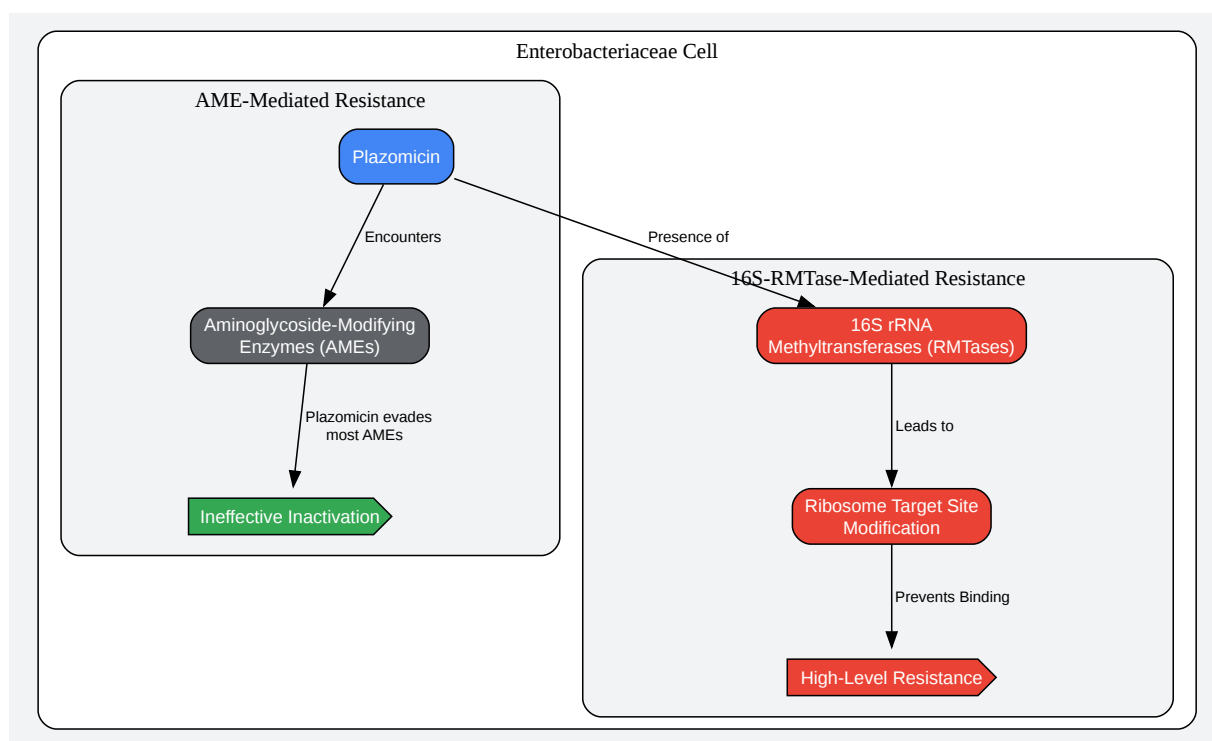
Mechanism of Action and Resistance

Plazomicin, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis.[5] Its unique chemical structure, however, protects it from inactivation by most AMEs, including various N-acetyltransferases (AACs), O-adenyltransferases (ANTs), and O-phosphotransferases (APHs), which are the most common resistance mechanisms in Enterobacteriaceae.[5]

While potent against AME-producing isolates, **plazomicin** is not active against bacteria that have acquired resistance through target-site modification, primarily via 16S ribosomal RNA (rRNA) methyltransferases (16S-RMTases).[4] These enzymes, such as ArmA and RmtB, modify the antibiotic's binding site on the ribosome, typically conferring high-level resistance to all aminoglycosides, including **plazomicin**. [6][10]



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Diagram 1: **Plazomicin's** Mechanism of Action.[Click to download full resolution via product page](#)Diagram 2: Key Resistance Pathways to **Plazomicin**.

Data Presentation: In Vitro Activity

Plazomicin has demonstrated potent in vitro activity against a wide collection of Enterobacteriaceae isolates, including those resistant to other antibiotics.

Table 1: Overall Activity of Plazomicin and Comparators Against Enterobacteriaceae

Organism/Group (No. of Isolates)	Antibiotic	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	% Susceptible	Citation(s)
Enterobacteriaceae (4,362)	Plazomicin	0.5	2	99.2% at ≤4 µg/mL	[11]
Amikacin	-	-	98.9%	[11]	
Gentamicin	-	-	90.3%	[11]	
Tobramycin	-	-	90.3%	[11]	
E. coli (1,346)	Plazomicin	0.5	1	99.9% at ≤4 µg/mL	[11]
K. pneumoniae (1,506)	Plazomicin	0.25	0.5	99.9% at ≤4 µg/mL	[11]
K. oxytoca (359)	Plazomicin	0.5	0.5	99.4% at ≤4 µg/mL	[11]
P. mirabilis	Plazomicin	2	4	-	[1][11]
M. morganii	Plazomicin	-	4	-	[1]

Table 2: Activity of Plazomicin Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Organism/Group (No. of Isolates)	Resistance Mechanism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	% Susceptible / Inhibited	Citation(s)
CRE (110)	Carbapenemase-producing	0.5	1	99.1% (109/110)	[6] [12]
CRE (97)	General CRE	-	-	99.0% inhibited at ≤2 µg/mL	[11]
KPC-producing K. pneumoniae (96)	KPC	0.5	0.5	-	[12]
KPC-producing isolates (87)	KPC	0.25	1	98.9% inhibited at ≤2 µg/mL	[11]
MBL-producing isolates (488)	NDM, VIM, IMP	1	>64	76.4% at ≤2 µg/mL	[4]
NDM-producing isolates (282)	NDM	-	-	77.3% (218/282)	[4]
VIM-producing isolates (182)	VIM	-	-	89.6%	[4]
OXA-48-like isolates	OXA-48	0.25	16	-	[10]

Table 3: Activity of Plazomicin Against Other Multidrug-Resistant (MDR) Enterobacteriaceae

Organism/Group	Resistance Phenotype/ Genotype	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	% Susceptible / Inhibited	Citation(s)
MDR Isolates (30)	Resistant to aminoglycosides, β-lactams, fluoroquinolones	0.5	2	-	[13]
AME-carrying isolates (728)	AME genes	-	-	99.0% inhibited at ≤2 µg/mL	[10]
ESBL-producing isolates (688)	ESBL genes	0.25	1	94.7% inhibited at ≤2 µg/mL	[14]
Colistin-resistant isolates (95)	General colistin resistance	-	4	89.5% inhibited at ≤2 µg/mL	[2]
mcr-1 positive isolates	mcr-1 gene	-	-	100% inhibited at ≤2 µg/mL	[2]

Table 4: Bactericidal Activity of Plazomicin Against MDR Enterobacteriaceae

Agent	MBC ₅₀ (µg/mL)	MBC ₉₀ (µg/mL)	% of Isolates with MBC:MIC Ratio ≤4	Citation(s)
Plazomicin	0.5	4	96.7%	[13]
Amikacin	64	256	96.7%	[13]
Gentamicin	64	>512	92.6%	[13]

Note: An MBC:MIC ratio of ≤ 4 is indicative of bactericidal activity.[13]

Experimental Protocols

The in vitro data for **plazomicin** have been generated using standardized and reproducible methodologies, primarily following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

- Method: The reference method used in the vast majority of studies is broth microdilution, performed in accordance with CLSI document M07.[11][13]
- Medium: Cation-adjusted Mueller-Hinton broth is the standard medium.
- Inoculum: Bacterial suspensions are prepared and diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- Incubation: Microdilution plates are incubated at 35°C for 16 to 20 hours in ambient air.
- Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13] Susceptibility breakpoints are defined by regulatory bodies like the FDA. The FDA-approved breakpoint for **plazomicin** against Enterobacteriaceae is ≤ 2 µg/mL for susceptible.[4][15]

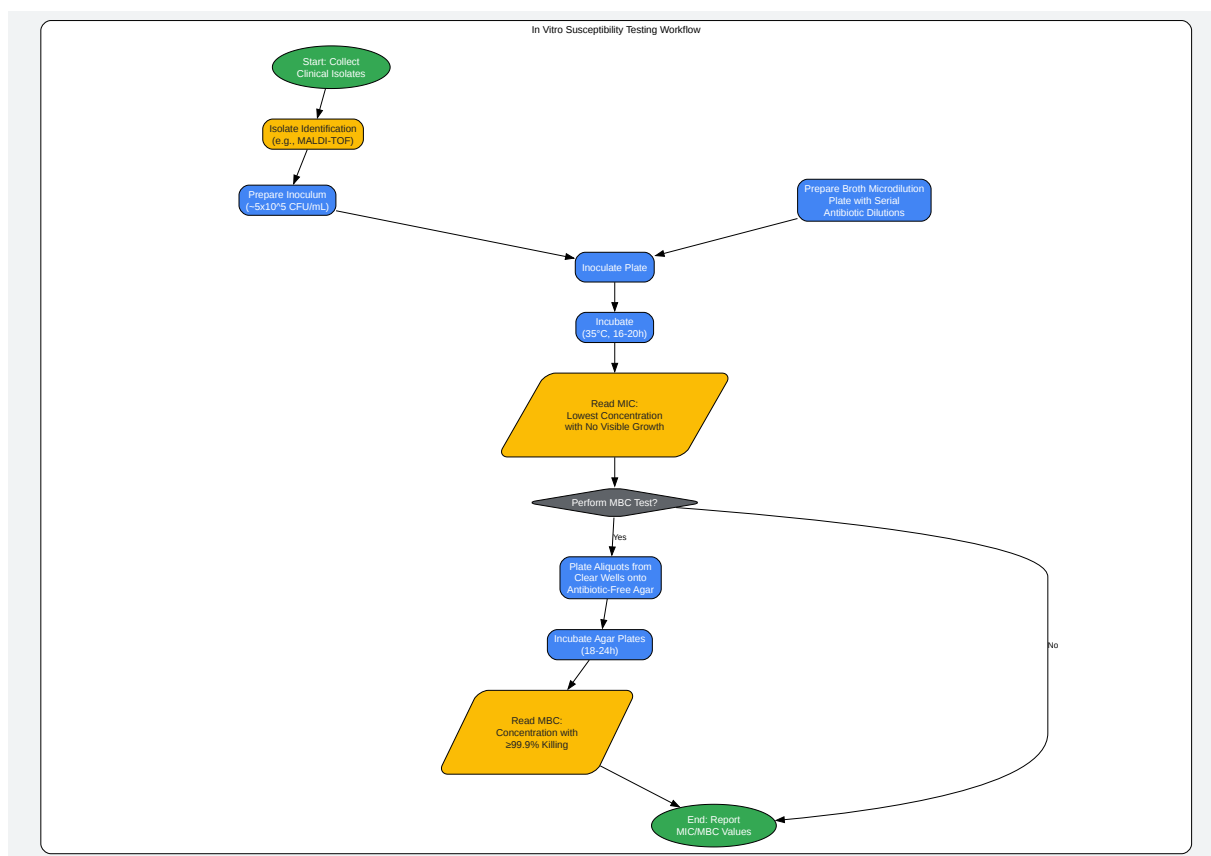
Minimum Bactericidal Concentration (MBC) Determination

- Method: MBC testing is conducted as an extension of the MIC assay.
- Procedure: Following MIC determination, a standardized volume (e.g., 10 µL) is aliquoted from all wells showing no visible growth. This aliquot is plated onto antibiotic-free agar (e.g., Tryptic Soy Agar).
- Incubation: Plates are incubated for 18 to 24 hours to allow for the growth of surviving bacteria.

- Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in a $\geq 99.9\%$ ($\geq 3\text{-log}_{10}$) reduction in CFU/mL from the initial inoculum.[\[13\]](#)

Molecular Characterization of Resistance

- Methods: To identify specific resistance genes, isolates (particularly those showing elevated MICs) are subjected to molecular analysis. This typically involves:
 - Polymerase Chain Reaction (PCR): Used to screen for the presence of known resistance genes, such as those encoding for carbapenemases (blaKPC, blaNDM, blaOXA-48), AMEs, and 16S-RMTases (armA, rmtB).[\[10\]](#)[\[16\]](#)
 - Whole-Genome Sequencing (WGS): Provides a comprehensive analysis of all genetic material, allowing for the identification of a wide array of resistance determinants and novel mechanisms.[\[6\]](#)[\[14\]](#)



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Diagram 3: Standard Experimental Workflow for MIC/MBC Testing.

Conclusion

The in vitro evidence robustly supports the potent and broad-spectrum activity of **plazomicin** against Enterobacteriaceae. Its key advantage lies in its stability against the majority of aminoglycoside-modifying enzymes, which allows it to retain activity against many multidrug-

resistant strains, including ESBL-producing and carbapenem-resistant isolates.[5][13] While **plazomicin** demonstrates excellent inhibitory and bactericidal activity, its efficacy is compromised by the presence of 16S rRNA methyltransferases, a resistance mechanism that confers broad aminoglycoside resistance.[4] Therefore, susceptibility testing remains crucial for guiding its clinical use. The extensive in vitro data, generated using standardized protocols, confirms that **plazomicin** is a valuable therapeutic option for treating serious infections caused by MDR Enterobacteriaceae, particularly in patients with few remaining treatment alternatives. [11]

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